Diethyl (3-dimethylaminopropyl)-malonate
Description
Diethyl (3-dimethylaminopropyl)-malonate is a substituted malonate ester characterized by a diethyl malonate backbone with a 3-dimethylaminopropyl group attached to the central carbon. This structural modification introduces a tertiary amine functionality, which can significantly alter the compound's physicochemical properties and reactivity compared to unsubstituted malonate esters. Malonate esters are widely used in organic synthesis as versatile building blocks, particularly in Michael additions, Knoevenagel condensations, and the synthesis of heterocyclic compounds . The dimethylaminopropyl substituent may enhance solubility in polar solvents and enable further functionalization, making this compound valuable in pharmaceutical and materials chemistry.
Properties
CAS No. |
43009-95-6 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
diethyl 2-[3-(dimethylamino)propyl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-11(14)10(12(15)17-6-2)8-7-9-13(3)4/h10H,5-9H2,1-4H3 |
InChI Key |
HPJWCZSMLHGECP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCN(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-dimethylaminopropyl)-malonate typically involves the alkylation of diethyl malonate with 3-dimethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-dimethylaminopropyl)-malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium carbonate in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Nucleophilic Substitution: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Condensation Reactions: β-keto esters.
Scientific Research Applications
Diethyl (3-dimethylaminopropyl)-malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (3-dimethylaminopropyl)-malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The 3-dimethylaminopropyl group can also participate in interactions with biological targets, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Diethyl (3-dimethylaminopropyl)-malonate with structurally related malonate esters:
Notes:
- Chloropropyl and bromopropyl analogs exhibit higher molecular weights and altered reactivity due to electron-withdrawing halogens .
- Aromatic substituents (e.g., diphenylpropyl) reduce solubility and increase melting points .
Toxicity and Environmental Impact
- Dimethyl Malonate : Used as an analog for hazard assessment due to structural similarity; also low concern .
- Halogenated Analogs : Chloro- or bromo-substituted malonates may exhibit higher toxicity due to reactive alkyl halide groups .
Research Findings and Data Gaps
- Physicochemical Data: While diethyl and dimethyl malonates are well-characterized, data for this compound (e.g., vapor pressure, log P) is lacking. Estimates suggest a log P ~1.5–2.0 due to the polar amine group.
- Biological Activity: Coumarin-derived malonates show antimicrobial activity against H. pylori . The dimethylaminopropyl variant’s bioactivity remains unexplored.
- Environmental Persistence: Malonate esters generally hydrolyze rapidly in water, but the dimethylaminopropyl group may slow degradation due to steric effects.
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